![molecular formula C24H26O B15159650 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol is a complex organic compound characterized by its unique spiro structure and multiple functional groups. This compound is notable for its intricate molecular architecture, which includes a spiro ring system, an ethynyl group, and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol typically involves multi-step organic reactions. One common approach is the starting from a suitable precursor such as spiro[4.5]decane, followed by functional group modifications to introduce the ethynyl and phenyl groups. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study molecular interactions and pathways. Its ability to bind to specific receptors or enzymes can provide insights into biological processes.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its interactions with biological targets can be explored for the development of new drugs.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Spiro[4.5]decane
10-Ethynyl-7,7-diphenylspiro[4.5]decan-6-ol
7,7-Diphenylspiro[4.5]decan-10-ol
Uniqueness: 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol stands out due to its ethynyl group, which imparts unique chemical reactivity compared to its similar counterparts. This ethynyl group allows for additional synthetic transformations and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C24H26O |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
10-ethynyl-7,7-diphenylspiro[4.5]decan-10-ol |
InChI |
InChI=1S/C24H26O/c1-2-24(25)18-17-23(20-11-5-3-6-12-20,21-13-7-4-8-14-21)19-22(24)15-9-10-16-22/h1,3-8,11-14,25H,9-10,15-19H2 |
InChI Key |
OMUXGHBMBICLHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC(CC12CCCC2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
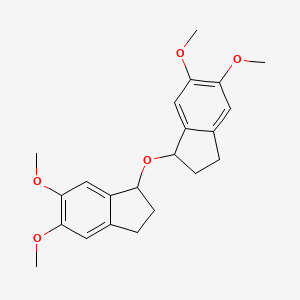
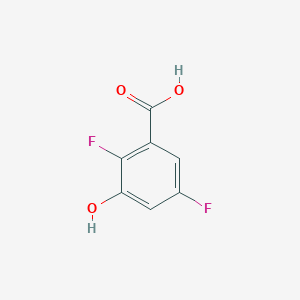
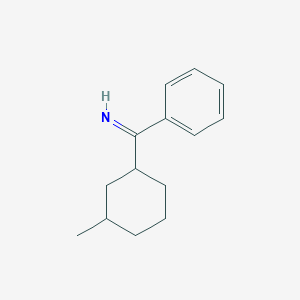
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
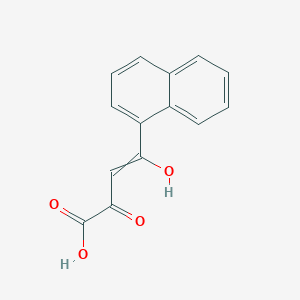
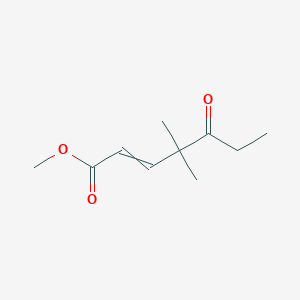
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
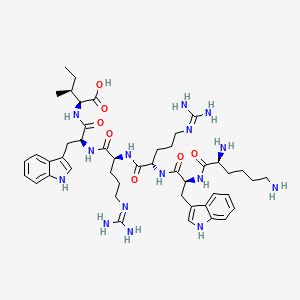
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
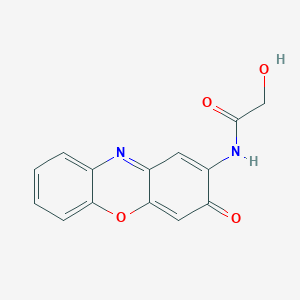
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
